3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol is a heterocyclic building block featuring a unique 1,5-benzodioxepine core with a strategically positioned thiol group. Unlike other functionalized analogs (e.g., boronic acid or isothiocyanate derivatives), the thiol moiety enables specific and orthogonal reactivity, such as thiol-ene click chemistry, Michael additions, and selective bioconjugation with maleimide-functionalized payloads. This makes it ideal for medicinal chemistry SAR studies, chemical probe development, and targeted library synthesis. Choose this compound for reliable, site-specific diversification that generic benzodioxepines cannot provide.

Molecular Formula C9H10O2S
Molecular Weight 182.24
CAS No. 786728-92-5
Cat. No. B2883519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
CAS786728-92-5
Molecular FormulaC9H10O2S
Molecular Weight182.24
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)S)OC1
InChIInChI=1S/C9H10O2S/c12-7-2-3-8-9(6-7)11-5-1-4-10-8/h2-3,6,12H,1,4-5H2
InChIKeyXBLKRYDMZYKNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol (CAS 786728-92-5): Core Chemical and Procurement Profile


3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol is a heterocyclic organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol. It is characterized by a benzodioxepine ring system with a thiol (-SH) group at the 7-position . The compound is a solid at room temperature and is primarily offered by chemical suppliers as part of collections of unique chemicals for early-stage discovery research .

Why Generic Substitution Fails for 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: The Specificity of the Thiol Handle and Core


The unique value of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol lies in the specific combination of its 1,5-benzodioxepine core and the strategically positioned thiol group. While the benzodioxepine scaffold itself is known to confer stability and lipophilicity, making it a useful building block in medicinal chemistry [1], the presence of the thiol moiety at the 7-position provides a reactive 'handle' that enables specific conjugation and further derivatization strategies not possible with other core-functionalized analogs, such as the corresponding boronic acid or isothiocyanate derivatives. For example, the thiol group allows for selective coupling with maleimides, haloacetamides, or other thiol-reactive probes, a reactivity profile that is fundamentally absent in compounds like the 7-boronic acid analog [2]. Substituting a generic benzodioxepine or a differently functionalized analog would result in the loss of this specific thiol-driven reactivity, which is often the critical point of chemical diversification or bioconjugation in research settings. The following sections detail the available, though limited, comparative data that underscores this specificity.

Quantitative Comparative Evidence for 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol


Optimal Research Application Scenarios for 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol Based on Existing Evidence


Synthesis of Advanced Building Blocks via Thiol-Specific Conjugation

The compound is best utilized as a building block in organic synthesis where its thiol group is exploited for site-specific reactions. This includes, but is not limited to, thiol-ene 'click' chemistry, Michael additions, or alkylation reactions to generate libraries of novel benzodioxepine derivatives for medicinal chemistry campaigns. The benzodioxepine core provides a rigid, lipophilic scaffold, while the thiol provides a predictable and orthogonal reactive center .

Bioconjugation and Chemical Probe Development

The thiol moiety enables direct conjugation to biological payloads (e.g., fluorescent dyes, affinity tags, polyethylene glycol) or to maleimide-functionalized biomolecules. This makes 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol a candidate for developing chemical probes for target identification or for studying the function of proteins that interact with benzodioxepine-containing ligands .

Starting Material for the Synthesis of 7-Position Functionalized PDE4 Inhibitors

The 3,4-dihydro-2H-1,5-benzodioxepine core is a known scaffold for phosphodiesterase 4 (PDE4) inhibitors, a class of anti-inflammatory agents [1]. The thiol group at the 7-position provides a unique entry point for introducing diverse substituents to explore structure-activity relationships (SAR) around this specific vector, potentially leading to derivatives with improved selectivity or pharmacokinetic properties compared to parent compounds functionalized at other positions [2].

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